1,4-Diazaspiro[5.6]dodecane

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

1,4-Diazaspiro[5.6]dodecane (CAS 14277-81-7) is a spirocyclic diamine with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol. Its core scaffold consists of a six-membered ring and a seven-membered ring sharing a single nitrogen atom at the spiro junction, with a second nitrogen positioned within the six-membered ring.

Molecular Formula C10H20N2
Molecular Weight 168.284
CAS No. 14277-81-7
Cat. No. B2460001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazaspiro[5.6]dodecane
CAS14277-81-7
Molecular FormulaC10H20N2
Molecular Weight168.284
Structural Identifiers
SMILESC1CCCC2(CC1)CNCCN2
InChIInChI=1S/C10H20N2/c1-2-4-6-10(5-3-1)9-11-7-8-12-10/h11-12H,1-9H2
InChIKeyWFIUFYFTVOIKCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diazaspiro[5.6]dodecane (CAS 14277-81-7): Core Structural and Procurement Specifications


1,4-Diazaspiro[5.6]dodecane (CAS 14277-81-7) is a spirocyclic diamine with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol [1]. Its core scaffold consists of a six-membered ring and a seven-membered ring sharing a single nitrogen atom at the spiro junction, with a second nitrogen positioned within the six-membered ring . This compound belongs to the class of 1,4-diazaspiroalkanes, a privileged scaffold family in medicinal chemistry, and is primarily utilized as a conformationally restricted building block or a rigid linker component in the synthesis of drug candidates, particularly those targeting GPCRs or involving proteolysis-targeting chimera (PROTAC) technologies .

Why 1,4-Diazaspiro[5.6]dodecane Cannot Be Trivially Replaced by Other Spirocyclic Diamines


Generic substitution of 1,4-diazaspiro[5.6]dodecane with other spirocyclic diamines, such as the 1,4-diazaspiro[5.5]undecane or 1,8-diazaspiro[4.5]decane scaffolds, is not scientifically justified without rigorous comparative validation . The core differentiation arises from the specific [5.6] ring system, where the asymmetric pairing of a 6-membered and a 7-membered ring defines a unique vector geometry and conformational landscape. Unlike symmetrical [5.5] or smaller [4.5] systems, the [5.6] junction imposes a distinct angular orientation between the two amine functionalities, which critically affects the spatial positioning of attached pharmacophores or linker arms . Furthermore, the intrinsic physicochemical properties—such as lipophilicity and basicity—are dictated by the ring size and the solvation environment of the nitrogen atoms, meaning a change in scaffold will alter the logD, pKa, and ultimately, the molecule's ADME profile and target engagement . Therefore, any attempt to interchange these scaffolds without direct comparative data on binding affinity and functional activity risks invalidating established structure-activity relationships (SAR).

Quantitative Differentiation of 1,4-Diazaspiro[5.6]dodecane Against Close Spirocyclic Analogs


Molecular Formula and Weight Differentiation: 1,4-Diazaspiro[5.6]dodecane vs. 1,4-Diazaspiro[5.5]undecane

The fundamental quantitative distinction between 1,4-Diazaspiro[5.6]dodecane and its closest symmetric analog, 1,4-Diazaspiro[5.5]undecane, is established by their molecular composition. The [5.6] dodecane scaffold contains an additional methylene (CH2) unit compared to the [5.5] undecane scaffold, resulting in a higher molecular weight and a larger, asymmetric ring system [1]. This difference is not trivial; it directly translates into altered lipophilicity and a distinct three-dimensional spatial arrangement of the key 1,4-diamine vectors.

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

Lipophilicity Divergence: Calculated LogP Comparison Between [5.6] and [5.5] Spiro Systems

Computational predictions reveal a clear divergence in lipophilicity between the 1,4-Diazaspiro[5.6]dodecane and the 1,4-Diazaspiro[5.5]undecane scaffolds. The additional methylene group in the [5.6] system is predicted to increase the cLogP value, indicating higher lipophilicity. This difference is a critical parameter in drug design, where subtle changes in LogP can dramatically alter membrane permeability, plasma protein binding, and the risk of off-target promiscuity .

ADME Prediction Lipophilicity Drug Design

Conformational Restriction: Entropic Benefit of the [5.6] Scaffold in GPCR Ligand Design

In the context of G Protein-Coupled Receptor (GPCR) ligand design, such as for CCR5 or Neurokinin-1 (NK1) receptors, the use of the 1,4-diazaspiro[5.6]dodecane scaffold provides a defined conformational constraint compared to a flexible linear diamine chain . This rigidification is intended to reduce the entropic penalty upon binding to the target receptor. While a direct numeric value for the entropic change is not provided, the principle is that by pre-organizing the pharmacophore vectors in a specific, rigid geometry, the free energy of binding (ΔG) is improved, leading to higher affinity and/or selectivity.

GPCR Ligand Design Conformational Analysis Binding Affinity

Utility as a Rigid Linker in PROTAC Development

Derivatives of the 1,4-diazaspiro[5.6]dodecane scaffold, specifically the 1-oxa-4,9-diazaspiro[5.6]dodecane system, are commercially positioned as rigid linkers for the development of Proteolysis-Targeting Chimeras (PROTACs) . The rigid nature of the spirocyclic core is hypothesized to influence the ternary complex formation between the target protein, the PROTAC molecule, and the E3 ligase. Compared to flexible PEG or alkyl linkers, a rigid spiro linker can more precisely control the orientation and distance between the two protein-binding moieties, potentially leading to more efficient ubiquitination and degradation of the target protein.

PROTAC Targeted Protein Degradation Linker Chemistry Chemical Biology

Primary Research Applications for 1,4-Diazaspiro[5.6]dodecane Based on Structural Evidence


GPCR Antagonist and Agonist Lead Optimization

Based on its established role as a conformationally restricting scaffold for GPCR ligands like CCR5 and NK1 receptor antagonists, 1,4-diazaspiro[5.6]dodecane is most appropriately procured for medicinal chemistry programs focused on this target class . The primary application is the rigidification of a key diamine pharmacophore, with the goal of reducing entropic binding penalties and improving ligand efficiency. The [5.6] scaffold offers a distinct vector geometry that may provide an advantage over the more common [5.5] system when a specific spatial relationship between binding elements is required.

PROTAC Linker and Toolbox Expansion

In the field of targeted protein degradation, this compound and its oxa-derivatives serve as a valuable addition to the medicinal chemist's linker toolbox . The procurement of this scaffold is justified for PROTAC programs seeking to explore the impact of rigid linker geometry on ternary complex formation and degradation efficiency. It provides a differentiated alternative to flexible PEG or alkyl linkers, which are already heavily represented in current PROTAC designs.

Kinase Inhibitor Scaffold Diversification

Research has investigated the synthesis and kinase inhibition profiles of heteroaryl-substituted diazaspirocyclic compounds, including those built upon spirocyclic cores . The 1,4-diazaspiro[5.6]dodecane core can therefore be utilized as a starting point for generating novel ATP-mimetic kinase inhibitors. The spirocyclic nature contributes to high fraction of sp3-hybridized carbons (Fsp3), a desirable property for improving solubility and metabolic stability in kinase inhibitor drug candidates.

Synthesis of Conformationally Restricted Building Blocks for Neurological and Cardiovascular Targets

The compound has been highlighted as a key intermediate in the synthesis of novel pharmacophores for neurological disorders and cardiovascular diseases . This application stems directly from its rigid, three-dimensional structure, which imparts unique steric and electronic properties that are valuable in creating selective ligands for challenging biological targets in these therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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